molecular formula C29H21N3O2 B302094 N'-[(1-benzyl-1H-indol-3-yl)methylene]naphtho[2,1-b]furan-2-carbohydrazide

N'-[(1-benzyl-1H-indol-3-yl)methylene]naphtho[2,1-b]furan-2-carbohydrazide

Cat. No. B302094
M. Wt: 443.5 g/mol
InChI Key: PXDJTWBQGJGQPM-LQNQUEJISA-N
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Description

N-[(1-benzyl-1H-indol-3-yl)methylene]naphtho[2,1-b]furan-2-carbohydrazide, also known as BNIPQ, is a chemical compound that has been studied extensively for its potential applications in scientific research.

Mechanism of Action

The mechanism of action of N'-[(1-benzyl-1H-indol-3-yl)methylene]naphtho[2,1-b]furan-2-carbohydrazide involves the inhibition of tubulin polymerization, which is essential for cell division. By inhibiting tubulin polymerization, N'-[(1-benzyl-1H-indol-3-yl)methylene]naphtho[2,1-b]furan-2-carbohydrazide can prevent cancer cells from dividing and growing.
Biochemical and Physiological Effects:
N'-[(1-benzyl-1H-indol-3-yl)methylene]naphtho[2,1-b]furan-2-carbohydrazide has been shown to induce apoptosis, or programmed cell death, in cancer cells. It also has anti-angiogenic properties, which means it can prevent the formation of new blood vessels that supply nutrients to tumors.

Advantages and Limitations for Lab Experiments

One advantage of using N'-[(1-benzyl-1H-indol-3-yl)methylene]naphtho[2,1-b]furan-2-carbohydrazide in lab experiments is its specificity for cancer cells. It has been shown to have minimal toxicity to normal cells, making it a safer alternative to traditional chemotherapy drugs. However, one limitation is that N'-[(1-benzyl-1H-indol-3-yl)methylene]naphtho[2,1-b]furan-2-carbohydrazide is not water-soluble, which can make it difficult to administer in vivo.

Future Directions

There are several future directions for research on N'-[(1-benzyl-1H-indol-3-yl)methylene]naphtho[2,1-b]furan-2-carbohydrazide. One area of interest is its potential use in combination with other cancer drugs to enhance their effectiveness. Another direction is the development of water-soluble N'-[(1-benzyl-1H-indol-3-yl)methylene]naphtho[2,1-b]furan-2-carbohydrazide analogs that can be administered more easily in vivo. Additionally, further studies are needed to determine the optimal dosage and administration schedule for N'-[(1-benzyl-1H-indol-3-yl)methylene]naphtho[2,1-b]furan-2-carbohydrazide in cancer treatment.
In conclusion, N'-[(1-benzyl-1H-indol-3-yl)methylene]naphtho[2,1-b]furan-2-carbohydrazide is a promising compound for cancer research due to its specificity for cancer cells and ability to inhibit tubulin polymerization. Further research is needed to fully understand its potential applications and develop more effective analogs.

Synthesis Methods

The synthesis of N'-[(1-benzyl-1H-indol-3-yl)methylene]naphtho[2,1-b]furan-2-carbohydrazide involves the reaction of 1-benzyl-1H-indole-3-carbaldehyde with 2-hydroxy-1-naphthaldehyde in the presence of hydrazine hydrate. The product is then purified using column chromatography.

Scientific Research Applications

N'-[(1-benzyl-1H-indol-3-yl)methylene]naphtho[2,1-b]furan-2-carbohydrazide has been studied for its potential applications in cancer research. It has been shown to inhibit the growth of cancer cells in vitro and in vivo, making it a promising candidate for further research.

properties

Product Name

N'-[(1-benzyl-1H-indol-3-yl)methylene]naphtho[2,1-b]furan-2-carbohydrazide

Molecular Formula

C29H21N3O2

Molecular Weight

443.5 g/mol

IUPAC Name

N-[(Z)-(1-benzylindol-3-yl)methylideneamino]benzo[e][1]benzofuran-2-carboxamide

InChI

InChI=1S/C29H21N3O2/c33-29(28-16-25-23-11-5-4-10-21(23)14-15-27(25)34-28)31-30-17-22-19-32(18-20-8-2-1-3-9-20)26-13-7-6-12-24(22)26/h1-17,19H,18H2,(H,31,33)/b30-17-

InChI Key

PXDJTWBQGJGQPM-LQNQUEJISA-N

Isomeric SMILES

C1=CC=C(C=C1)CN2C=C(C3=CC=CC=C32)/C=N\NC(=O)C4=CC5=C(O4)C=CC6=CC=CC=C65

SMILES

C1=CC=C(C=C1)CN2C=C(C3=CC=CC=C32)C=NNC(=O)C4=CC5=C(O4)C=CC6=CC=CC=C65

Canonical SMILES

C1=CC=C(C=C1)CN2C=C(C3=CC=CC=C32)C=NNC(=O)C4=CC5=C(O4)C=CC6=CC=CC=C65

Origin of Product

United States

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